molecular formula C24H16ClF5N2O2 B10915754 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole

Cat. No.: B10915754
M. Wt: 494.8 g/mol
InChI Key: IBRJRPFBCWKMGU-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a pyrazole ring substituted with chloro, difluoromethoxy, and fluorobenzyl groups, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, halides, and catalysts to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
  • 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole

Uniqueness

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H16ClF5N2O2

Molecular Weight

494.8 g/mol

IUPAC Name

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(4-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C24H16ClF5N2O2/c25-20-21(15-3-9-18(10-4-15)33-23(27)28)31-32(13-14-1-7-17(26)8-2-14)22(20)16-5-11-19(12-6-16)34-24(29)30/h1-12,23-24H,13H2

InChI Key

IBRJRPFBCWKMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F)F

Origin of Product

United States

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